Zorubicin HCl

Vue d'ensemble

Description

Zorubicin HCl, also known as benzoylhydrazone daunorubicin, is a semisynthetic compound derived from daunorubicin. It is primarily known for its antitumor activity and is used in chemotherapy, particularly for treating acute myelocytic leukemia. This compound is valued for its lower toxicity and cardiotoxicity compared to other anthracyclines .

Méthodes De Préparation

Zorubicin HCl is synthesized through a series of chemical reactions starting from daunorubicin. The synthetic route involves the formation of a benzoylhydrazone derivative. The process typically includes the following steps:

Formation of Benzoylhydrazone: Daunorubicin is reacted with benzoylhydrazine under controlled conditions to form the benzoylhydrazone derivative.

Purification: The product is purified using chromatographic techniques to ensure high purity and yield

Industrial production methods involve large-scale synthesis using high-pressure liquid chromatography to ensure the stability and purity of rubidazone .

Analyse Des Réactions Chimiques

Zorubicin HCl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form daunorubicin and other metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the benzoylhydrazone moiety

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are daunorubicin and its derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

Zorubicin HCl has diverse applications across several scientific domains, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemotherapy

- Cancer Treatment : Zorubicin is primarily employed in chemotherapy regimens for treating acute myelocytic leukemia and other hematological malignancies. Its efficacy has been demonstrated in clinical trials, showing promising response rates when used alone or in combination with other agents such as cisplatin .

- Mechanism of Action : The drug exerts its effects by intercalating into DNA and inhibiting topoisomerase II, leading to disrupted DNA replication and eventual cell death. This mechanism is critical for its effectiveness against rapidly dividing cancer cells .

Drug Delivery Systems

- Targeted Release : Recent studies have explored pH-responsive drug delivery systems utilizing this compound. These systems are designed to release the drug specifically in the acidic microenvironment of tumors, enhancing therapeutic efficacy while minimizing damage to healthy tissues. For instance, a study demonstrated that this compound could achieve nearly 100% release at a pH of 5.0, characteristic of tumor environments .

Biochemical Research

- Cell Culture Studies : Zorubicin is utilized in cell culture experiments to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation. This research aids in understanding the compound's broader biological implications and potential side effects.

- Model Compound : As a model compound for studying anthracyclines, Zorubicin helps researchers understand the chemical behavior and interactions of this class of drugs, contributing to the development of new anticancer therapies.

Combination Therapy Studies

A randomized clinical trial compared the efficacy of Zorubicin alone versus Zorubicin combined with cisplatin in patients with unresectable nasopharyngeal carcinoma. The study involved 80 patients and highlighted that the combination therapy resulted in a response rate of 67%, demonstrating significant activity with acceptable toxicity levels .

Innovative Drug Formulations

Research has focused on creating innovative formulations that enhance the delivery and effectiveness of this compound. One notable approach involves using hollow mesoporous silica nanoparticles as carriers for targeted drug delivery, which shows promise in increasing the therapeutic index of Zorubicin by ensuring localized release at tumor sites .

Mécanisme D'action

Zorubicin HCl exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This inhibition prevents DNA replication and repair, leading to cell death. The molecular targets of rubidazone include DNA and topoisomerase II, and it primarily affects rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Zorubicin HCl is compared with other anthracyclines like daunorubicin and adriamycin:

Daunorubicin: This compound is a derivative of daunorubicin and shares similar antitumor activity but with lower cardiotoxicity.

Adriamycin: This compound has a similar therapeutic index to adriamycin but is less toxic to cardiac muscle cells

Similar compounds include:

- Daunorubicin

- Adriamycin (doxorubicin)

- Epirubicin

- Idarubicin

This compound’s uniqueness lies in its lower toxicity profile, making it a valuable alternative in chemotherapy .

Propriétés

IUPAC Name |

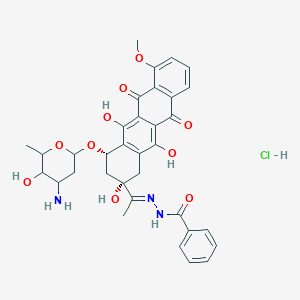

N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFHKYQGZDAKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36ClN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.